Electrochemical Behavior: pKa of Protonated Imine Intermediate Compared to p-Formylbenzaldehyde Oxime
The electron-withdrawing para-fluorine substituent significantly alters the acid-base properties of the oxime's protonated imine intermediate. Electrochemical analysis reveals that the lower limit pKa of this imine is 2.2 for 4-fluorobenzaldehyde oxime, a substantial shift from the -0.25 value observed for p-formylbenzaldehyde oxime [1][2]. This is a critical parameter for understanding the compound's behavior in acidic reaction media.
| Evidence Dimension | pKa of protonated imine intermediate |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | p-Formylbenzaldehyde oxime: -0.25 |
| Quantified Difference | 2.45 units higher |
| Conditions | Acidic media; determined from half-wave potential dependence on pH [1] |
Why This Matters
This quantifiable difference in pKa dictates the protonation state and, consequently, the electrochemical reduction potential and reactivity of the compound in acidic conditions, making it non-interchangeable with other oximes in redox reactions or when acidic workups are required.
- [1] Celik, H., Ludvik, J., & Zuman, P. (2006). Two reduction waves of oximes and imine formation in acidic media. Electrochimica Acta, 51(27), 6072-6080. doi:10.1016/j.electacta.2006.03.020 View Source
- [2] Celik, H., Ludvik, J., & Zuman, P. (2006). Two reduction waves of oximes and imine formation in acidic media. Electrochimica Acta, 51(27), 6072-6080. doi:10.1016/j.electacta.2006.03.020 View Source
